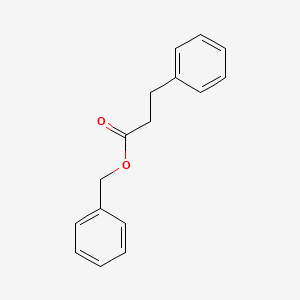

Benzyl 3-phenylpropanoate

Description

BenchChem offers high-quality Benzyl 3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

benzyl 3-phenylpropanoate |

InChI |

InChI=1S/C16H16O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2 |

InChI Key |

IGUMLGLEYCGKBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) 3-phenylpropanoate, a valuable ester in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis is rooted in classical esterification reactions, with modern advancements offering more efficient and specific methodologies. This document details various synthetic approaches, providing experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

Benzyl 3-phenylpropanoate is an ester formed from benzyl alcohol and 3-phenylpropanoic acid. Its structure combines a benzyl protecting group with a phenylpropanoate moiety, making it a useful intermediate in the synthesis of more complex molecules. The primary methods for its synthesis involve the formation of an ester linkage, which can be achieved through several established chemical reactions. This guide will explore some of these key synthetic routes.

Synthetic Methodologies

The synthesis of benzyl 3-phenylpropanoate can be broadly categorized into direct esterification methods and catalyzed coupling reactions.

Fischer-Speier Esterification

A traditional and straightforward method for synthesizing esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.

Experimental Protocol: Synthesis of Methyl 3-(3-(benzyloxy)phenyl)propanoate (as an illustrative example)

While this protocol is for a closely related compound, the principles are directly applicable to the synthesis of benzyl 3-phenylpropanoate by substituting methanol (B129727) with benzyl alcohol and 3-(3-(benzyloxy)phenyl)propanoic acid with 3-phenylpropanoic acid.

-

Materials:

-

3-phenylpropanoic acid (1.0 eq)

-

Benzyl alcohol (large excess)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

-

Anhydrous solvent (e.g., toluene (B28343) or the excess alcohol itself)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous brine solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

Dissolve 3-phenylpropanoic acid (1.0 eq) in a large excess of benzyl alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[1]

-

After completion, cool the mixture to room temperature and remove the excess benzyl alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography if necessary.

-

Quantitative Data for Fischer-Speier Esterification (Illustrative)

| Parameter | Value | Reference |

| Reactant 1 | 3-phenylpropanoic acid (1.0 eq) | [1] |

| Reactant 2 | Benzyl alcohol (excess) | |

| Catalyst | Concentrated H₂SO₄ (catalytic) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Reflux | [1] |

Copper-Catalyzed Esterification

Modern synthetic methods often employ metal catalysts to achieve higher yields and milder reaction conditions. A copper(I)-catalyzed coupling of benzyl halides with carboxylic acids provides an efficient route to benzyl esters.[2][3]

Experimental Protocol: Synthesis of Benzyl 3-Phenylpropanoate via Copper(I)-Catalyzed Coupling

This is a general procedure adapted from the synthesis of benzyl 3-phenylpropiolates.[3]

-

Materials:

-

Benzyl halide (e.g., benzyl bromide or benzyl chloride) (0.4 mmol)

-

3-phenylpropanoic acid (0.6 mmol)

-

Cesium carbonate (Cs₂CO₃) (2 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Acetonitrile (B52724) (CH₃CN) (2 mL)

-

-

Procedure:

-

In a reaction tube, combine the benzyl halide (0.4 mmol), 3-phenylpropanoic acid (0.6 mmol), Cs₂CO₃ (2 equiv), and CuI (10 mol%).

-

Add acetonitrile (2 mL) to the mixture.

-

Stir the reaction mixture in air at 60°C for 24 hours.[3]

-

Monitor the reaction progress by TLC.

-

After completion, the product can be isolated using standard workup and purification techniques such as extraction and column chromatography.

-

Quantitative Data for Copper-Catalyzed Esterification

| Parameter | Value | Reference |

| Reactant 1 | Benzyl halide (0.4 mmol) | [3] |

| Reactant 2 | 3-phenylpropanoic acid (0.6 mmol) | [3] |

| Base | Cs₂CO₃ (2 equiv) | [3] |

| Catalyst | CuI (10 mol%) | [3] |

| Solvent | CH₃CN (2 mL) | [3] |

| Reaction Time | 24 hours | [3] |

| Temperature | 60°C | [3] |

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflows described above.

Caption: Fischer-Speier Esterification Workflow.

Caption: Copper-Catalyzed Esterification Workflow.

Conclusion

The synthesis of benzyl 3-phenylpropanoate can be accomplished through various methods, from the classic Fischer-Speier esterification to more contemporary copper-catalyzed coupling reactions. The choice of method will depend on factors such as substrate compatibility, desired yield, and available laboratory resources. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling them to select and implement the most suitable synthetic strategy for their specific needs.

References

Theoretical Properties of Benzyl 3-phenylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of Benzyl (B1604629) 3-phenylpropanoate (CAS No. 22767-96-0), an ester of benzyl alcohol and 3-phenylpropanoic acid. This document consolidates key physicochemical data, predicted spectroscopic characteristics, and potential biological and toxicological profiles based on structure-activity relationships. Detailed hypothetical protocols for its synthesis via Fischer-Speier esterification and subsequent purification by column chromatography and recrystallization are provided to support researchers in its practical application. The information is intended to serve as a foundational resource for professionals in drug development and chemical research.

Introduction

Benzyl 3-phenylpropanoate is an aromatic ester that combines the structural features of 3-phenylpropanoic acid and benzyl alcohol. While not extensively studied, its constituent moieties are of significant interest in various scientific domains. 3-Phenylpropanoic acid, a naturally occurring compound, has demonstrated antimicrobial and antifungal properties.[1] Benzyl esters are widely used as fragrance ingredients and have been subject to toxicological reviews.[2] Understanding the theoretical properties of Benzyl 3-phenylpropanoate is crucial for exploring its potential applications in medicinal chemistry, materials science, and as a fragrance component. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Physicochemical Properties

The fundamental physicochemical properties of Benzyl 3-phenylpropanoate are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.

| Property | Value | Source |

| IUPAC Name | benzyl 3-phenylpropanoate | [3] |

| Synonyms | Benzyl hydrocinnamate, 3-Phenylpropanoic acid benzyl ester | [3] |

| CAS Number | 22767-96-0 | [4] |

| Molecular Formula | C₁₆H₁₆O₂ | [3] |

| Molecular Weight | 240.30 g/mol | [3] |

| Boiling Point | 351.7 °C at 760 mmHg | [4] |

| Density | 1.095 g/cm³ | [4] |

| Flash Point | 140.6 °C | [4] |

| Refractive Index | 1.563 | [4] |

| LogP (Predicted) | 4.01 | [4] |

| Polar Surface Area (PSA) | 26.30 Ų | [4] |

| Vapor Pressure | 4.04E-05 mmHg at 25°C | [4] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of Benzyl 3-phenylpropanoate is expected to exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (benzyl and phenyl rings) |

| ~ 5.10 | Singlet | 2H | Benzylic methylene (B1212753) protons (-O-CH₂-Ph) |

| ~ 2.95 | Triplet | 2H | Methylene protons adjacent to the phenyl ring (-CH₂-Ph) |

| ~ 2.65 | Triplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-C=O) |

13C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show the following key resonances:[3]

| Chemical Shift (ppm) | Assignment |

| ~ 173 | Carbonyl carbon (C=O) |

| ~ 127 - 141 | Aromatic carbons |

| ~ 66 | Benzylic methylene carbon (-O-CH₂) |

| ~ 36 | Methylene carbon adjacent to the carbonyl group (-CH₂-C=O) |

| ~ 31 | Methylene carbon adjacent to the phenyl ring (-CH₂-Ph) |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 240. Key fragmentation patterns would likely involve:[3]

-

Loss of the benzyl group (C₇H₇•): leading to a fragment at m/z = 149 (C₉H₉O₂⁺).

-

Formation of the tropylium (B1234903) cation (C₇H₇⁺): a common fragment from benzyl-containing compounds, appearing at m/z = 91.

-

Loss of the benzyloxy group (C₇H₇O•): resulting in a fragment at m/z = 133 (C₉H₉O⁺).

-

McLafferty rearrangement: potentially leading to a fragment at m/z = 104 (styrene).

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 3-phenylpropanoate is expected to display the following characteristic absorption bands:[3]

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3030 | Aromatic C-H stretch |

| ~ 2950 - 2850 | Aliphatic C-H stretch |

| ~ 1735 | C=O (ester) stretch |

| ~ 1250 - 1150 | C-O (ester) stretch |

| ~ 1600, 1495, 1450 | Aromatic C=C bending |

Experimental Protocols

The following sections provide detailed hypothetical methodologies for the synthesis and purification of Benzyl 3-phenylpropanoate.

Synthesis via Fischer-Speier Esterification

This protocol describes the synthesis of Benzyl 3-phenylpropanoate from 3-phenylpropanoic acid and benzyl alcohol using an acid catalyst.[5][6][7]

Materials:

-

3-Phenylpropanoic acid

-

Benzyl alcohol (in excess, can also act as a solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (B28343) (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using toluene)

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid (1.0 eq) in an excess of benzyl alcohol (e.g., 3-5 eq). Alternatively, use a stoichiometric amount of benzyl alcohol and toluene as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq) to the mixture.

-

If using toluene, attach a Dean-Stark trap and a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If toluene was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with an organic solvent such as ethyl acetate (B1210297) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl 3-phenylpropanoate.

Purification Protocols

The crude product can be purified using column chromatography followed by recrystallization.

Materials:

-

Crude Benzyl 3-phenylpropanoate

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

-

Chromatography column

-

TLC plates and chamber

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent).

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased (e.g., to 90:10, 85:15) to facilitate the elution of the product.[8]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified Benzyl 3-phenylpropanoate.

If the purified product from column chromatography is an oil that can solidify, or if further purification is needed, recrystallization can be performed.[9][10]

Materials:

-

Purified Benzyl 3-phenylpropanoate

-

A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the purified product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

-

If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Predicted Biological Activity and Toxicological Profile

There is a lack of direct experimental data on the biological activity and toxicology of Benzyl 3-phenylpropanoate. However, a predictive assessment can be made by considering its constituent parts and related structures (read-across approach).

Potential Bioactivity

The 3-phenylpropanoic acid moiety is a known phenylpropanoid. Phenylpropanoids, in general, exhibit a range of biological activities, including antimicrobial and antifungal properties.[11][12][13][14][15] Studies on 3-phenylpropionic acid have shown it to possess antifungal and antibacterial activity against various strains.[1] It is plausible that Benzyl 3-phenylpropanoate may retain some of this antimicrobial activity, although esterification could modulate its potency and spectrum of action.

Toxicological Considerations

Benzyl esters, including benzyl acetate and benzyl benzoate (B1203000), have been reviewed for their safety as fragrance ingredients.[16][17][18] These compounds are generally metabolized via hydrolysis to benzyl alcohol and the corresponding carboxylic acid. Benzyl alcohol is then oxidized to benzoic acid, which is conjugated and excreted.

-

Acute Toxicity: Based on related benzyl esters, Benzyl 3-phenylpropanoate is expected to have low acute oral toxicity.

-

Skin Irritation and Sensitization: Some benzyl esters have been shown to be mild skin irritants or sensitizers in sensitive individuals.[2]

-

Genotoxicity: Benzyl esters like benzyl benzoate have not shown evidence of genotoxicity.[17]

-

Repeated Dose Toxicity: Studies on benzyl acetate have established No-Observed-Adverse-Effect Levels (NOAELs) in animal models.[16]

A comprehensive toxicological assessment of Benzyl 3-phenylpropanoate would require specific experimental studies. However, based on the available data for structurally related compounds, it is not expected to pose a significant toxicological risk under normal handling and use conditions.

Conclusion

This technical guide provides a theoretical and practical foundation for the study of Benzyl 3-phenylpropanoate. The compiled physicochemical data, predicted spectroscopic features, and detailed experimental protocols offer a valuable resource for researchers. While direct biological and toxicological data are limited, a read-across assessment suggests potential antimicrobial properties and a low toxicological profile. Further experimental validation of these theoretical properties is warranted to fully elucidate the potential applications of this compound in various fields of chemical and pharmaceutical science.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. benchchem.com [benchchem.com]

- 9. Recrystallization [sites.pitt.edu]

- 10. mt.com [mt.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 14. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

Quantum Chemical Blueprint for Benzyl 3-Phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive quantum chemical analysis of Benzyl (B1604629) 3-phenylpropanoate, a significant ester in the fragrance and pharmaceutical industries. Utilizing Density Functional Theory (DFT), this document details the proposed computational protocols to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. The methodologies described herein are based on established computational practices for organic esters and related derivatives, providing a robust framework for in-silico investigation. All computational data is presented in standardized tables for clarity and comparative analysis. Furthermore, this guide includes detailed workflow diagrams generated using Graphviz to visualize the computational and analytical processes, ensuring reproducibility and accessibility for researchers in drug development and materials science.

Introduction

Benzyl 3-phenylpropanoate is an aromatic ester valued for its pleasant fragrance and potential applications as a precursor in pharmaceutical synthesis. A thorough understanding of its molecular properties at the quantum level is crucial for predicting its reactivity, stability, and interactions with biological systems. Quantum chemical calculations offer a powerful, non-experimental approach to gain insights into these properties, thereby accelerating research and development efforts.

This guide provides a standardized protocol for the quantum chemical characterization of Benzyl 3-phenylpropanoate. The proposed study focuses on determining its optimized molecular geometry, vibrational frequencies, electronic properties, and key reactivity descriptors. The methodologies are drawn from computational studies on similar ester compounds and benzyl derivatives, ensuring a relevant and scientifically sound approach.[1][2][3][4]

Proposed Computational Methodology

The quantum chemical calculations for Benzyl 3-phenylpropanoate will be performed using Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules.[2][3][5]

Software and Theoretical Level

All calculations will be conducted using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The theoretical model will be based on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3][4][6] This functional is well-regarded for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. A Pople-style basis set, specifically 6-311++G(d,p), will be employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.

Geometry Optimization

The initial 3D structure of Benzyl 3-phenylpropanoate will be constructed using standard bond lengths and angles. A full geometry optimization will then be performed in the gas phase without any symmetry constraints. This process will locate the minimum energy conformation of the molecule on the potential energy surface. The convergence criteria for the optimization will be set to the software's default "tight" or "very tight" settings to ensure a precise final geometry.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR data for validation.

Electronic Property Calculations

Several key electronic properties will be calculated from the optimized geometry:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3][7]

-

Mulliken Atomic Charges: The distribution of electron density across the molecule will be analyzed by calculating the Mulliken atomic charges. This provides insight into the electrostatic potential and reactive sites.

-

Dipole Moment: The total dipole moment of the molecule will be calculated to understand its overall polarity.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations on Benzyl 3-phenylpropanoate. These values are representative of what would be expected for a molecule of this type based on literature for similar compounds.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| O-CH₂ (benzyl) | 1.45 Å | |

| Bond Angle | O=C-O | 124.0° |

| C-O-CH₂ | 116.0° | |

| Dihedral Angle | C-C-C=O | ~180° (trans) |

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | ~1735 |

| C-O Stretch (ester) | ~1250 |

| Aromatic C-H Stretch | ~3050-3100 |

| Aliphatic C-H Stretch | ~2900-3000 |

Table 3: Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Total Dipole Moment | 1.9 D |

| Total Energy | -768.5 Hartree |

Table 4: Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | 0.175 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV |

Visualizations

The following diagrams illustrate the logical workflow of the proposed computational study and the relationships between the calculated properties.

Caption: Computational workflow for the quantum chemical analysis of Benzyl 3-phenylpropanoate.

Caption: Interrelationship of calculated molecular properties from the optimized geometry.

Conclusion

This technical guide provides a robust and detailed framework for the quantum chemical investigation of Benzyl 3-phenylpropanoate. By following the outlined DFT-based protocols, researchers can obtain valuable insights into the molecule's structural, electronic, and reactive properties. The presented data tables and workflow diagrams serve as a practical resource for planning and executing such computational studies. The in-silico data generated through this approach will be instrumental in guiding future experimental work, including the design of novel derivatives with enhanced properties for applications in the pharmaceutical and fragrance industries.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational Insights into the Esterification of Palmitic Acid with Methanol in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. b.aun.edu.eg [b.aun.edu.eg]

- 7. researchgate.net [researchgate.net]

Characterization and Spectroscopic Analysis of Benzyl 3-phenylpropanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 3-phenylpropanoate (CAS No. 22767-96-0) is an ester with the molecular formula C16H16O2.[1][2][3] It is also known by synonyms such as benzyl hydrocinnamate and benzenepropanoic acid, phenylmethyl ester.[1][4][5] This document provides a comprehensive guide to its initial characterization, including its physicochemical properties and detailed spectroscopic data. Furthermore, it outlines the experimental protocols for its synthesis and analysis, offering valuable insights for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of Benzyl 3-phenylpropanoate are summarized in the table below, providing a quantitative basis for its handling and application.

| Property | Value | Reference |

| Molecular Formula | C16H16O2 | [1][5][6] |

| Molecular Weight | 240.30 g/mol | [1][4][5] |

| Boiling Point | 351.7 °C at 760 mmHg | [1][6] |

| Density | 1.095 g/cm³ | [1][6] |

| Flash Point | 140.6 °C | [1][6] |

| Refractive Index | 1.563 | [1][6] |

| Vapor Pressure | 4.04E-05 mmHg at 25°C | [1][6] |

| XLogP3-AA | 3.5 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Benzyl 3-phenylpropanoate. The following sections detail its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR spectra for Benzyl 3-phenylpropanoate are not widely published in detail, expected chemical shifts can be inferred from its structure.[7]

Expected ¹H NMR Signals:

-

Aromatic protons (phenyl and benzyl rings): ~7.20-7.45 ppm (m)

-

Benzylic methylene (B1212753) protons (-CH₂-): ~5.05 ppm (s)

-

Propanoate methylene protons (-CH₂CH₂COO-): ~2.95 ppm (t) and ~2.65 ppm (t)

Expected ¹³C NMR Signals:

-

Carbonyl carbon (-COO-): ~170-180 ppm

-

Aromatic carbons: ~110-160 ppm

-

Benzylic methylene carbon (-CH₂-): ~70 ppm

-

Propanoate methylene carbons (-CH₂CH₂-): ~30-36 ppm

Infrared (IR) Spectroscopy

The IR spectrum of Benzyl 3-phenylpropanoate would exhibit characteristic absorption bands corresponding to its functional groups.[5]

Expected IR Absorption Bands:

-

C=O stretch (ester): ~1730 cm⁻¹

-

C-O stretch (ester): ~1250 cm⁻¹

-

Aromatic C-H bend: ~740 and 695 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data is available for Benzyl 3-phenylpropanoate, providing information about its molecular weight and fragmentation pattern.[5] The electron ionization mass spectrum would likely show a molecular ion peak (M+) at m/z 240, corresponding to its molecular weight.

Experimental Protocols

Synthesis of Benzyl 3-phenylpropanoate

A common method for the synthesis of Benzyl 3-phenylpropanoate is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.

Materials:

-

3-Phenylpropanoic acid (hydrocinnamic acid)[8]

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude Benzyl 3-phenylpropanoate by vacuum distillation or column chromatography on silica (B1680970) gel.

Another potential synthetic route is the copper(I)-catalyzed esterification of 3-phenylpropanoic acid with a benzyl halide.[9]

Caption: Synthesis workflow for Benzyl 3-phenylpropanoate.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of purified Benzyl 3-phenylpropanoate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

The GC will separate the components of the sample, and the MS will provide mass spectra for each component as it elutes from the GC column.

-

Analyze the mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

References

- 1. lookchem.com [lookchem.com]

- 2. Plant Compound: Benzyl 3-phenylpropanoate | C16H16O2) [pherobase.com]

- 3. benzyl 3-phenylpropanoate | 22767-96-0 [chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Benzyl 3-phenylpropanoate (CAS 22767-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and spectral characteristics of Benzyl (B1604629) 3-phenylpropanoate. The information is intended to support research, development, and application activities involving this compound.

Physicochemical Properties

Benzyl 3-phenylpropanoate is an ester with a molecular formula of C₁₆H₁₆O₂.[1][2][3] It is also known by several synonyms, including Benzyl hydrocinnamate, 3-Phenylpropanoic acid benzyl ester, and Benzenepropanoic acid, phenylmethyl ester.[2][4]

Quantitative Data Summary

The known physicochemical properties of Benzyl 3-phenylpropanoate are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3] |

| Molecular Weight | 240.30 g/mol | [1][2][4] |

| Boiling Point | 351.7 °C at 760 mmHg | [1][2][3] |

| Melting Point | Not available | [5] |

| Density | 1.095 g/cm³ | [1][2][3] |

| Flash Point | 140.6 °C | [1][2][3] |

| Refractive Index | 1.563 | [1][2][3] |

| Vapor Pressure | 4.04 x 10⁻⁵ mmHg at 25°C | [1][2] |

| LogP (Predicted) | 4.01 | [1][2] |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents like methanol (B129727) and chloroform. | [6] |

Synthesis

The primary method for the synthesis of Benzyl 3-phenylpropanoate is the esterification of 3-phenylpropanoic acid with benzyl alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of Benzyl 3-phenylpropanoate based on the Fischer esterification of 3-phenylpropanoic acid and benzyl alcohol.

Materials:

-

3-Phenylpropanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous toluene (B28343) (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in anhydrous toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete. This typically takes several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure Benzyl 3-phenylpropanoate.

-

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl 3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 3-phenylpropanoate, also known as benzyl hydrocinnamate, is an aromatic ester with the chemical formula C₁₆H₁₆O₂.[1][2][3][4] It is a compound of interest in various scientific fields, including organic synthesis, fragrance chemistry, and potentially as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of Benzyl 3-phenylpropanoate, detailed experimental protocols for its characterization and synthesis, and a discussion of its potential biological relevance based on related compounds.

Physical Properties

Benzyl 3-phenylpropanoate is a colorless liquid under standard conditions. Its physical properties are summarized in the table below, compiled from various sources. It is important to note that some values are estimated and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 240.30 g/mol | [1] |

| Boiling Point | 351.7 °C at 760 mmHg325 °C (estimate) | [2][5][6] |

| Density | 1.095 g/cm³1.090 g/cm³ | [2][5][6] |

| Refractive Index | 1.5631.6290 (estimate) | [2][5][6] |

| Flash Point | 140.6 °C | [2][5] |

| Vapor Pressure | 4.04E-05 mmHg at 25°C | [2] |

| LogP (Predicted) | 4.01 | [2] |

| Solubility | Soluble in ethanol. | [7] |

| Appearance | Colorless liquid | Inferred from properties |

| Melting Point | Not available |

Chemical Properties and Reactions

Benzyl 3-phenylpropanoate exhibits the typical reactivity of an ester. The key chemical reactions include its synthesis from 3-phenylpropanoic acid and benzyl alcohol, and its hydrolysis back to these starting materials.

Synthesis via Fischer-Speier Esterification

A common method for the synthesis of Benzyl 3-phenylpropanoate is the Fischer-Speier esterification of 3-phenylpropanoic acid with benzyl alcohol in the presence of an acid catalyst.

Caption: Fischer-Speier esterification of Benzyl 3-phenylpropanoate.

Hydrolysis (Saponification)

The ester linkage in Benzyl 3-phenylpropanoate can be cleaved through hydrolysis, which can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the corresponding alcohol.

Caption: Saponification of Benzyl 3-phenylpropanoate.

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of Benzyl 3-phenylpropanoate.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons, benzylic protons, and methylene (B1212753) protons of the propanoate chain would be expected. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, benzylic carbon, and aliphatic carbons are characteristic. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is a key feature. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Note: While specific spectral data is available on databases like PubChem, detailed assignments require experimental verification.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Benzyl 3-phenylpropanoate. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Synthesis of Benzyl 3-phenylpropanoate via Fischer Esterification

Objective: To synthesize Benzyl 3-phenylpropanoate from 3-phenylpropanoic acid and benzyl alcohol.

Materials:

-

3-phenylpropanoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3-phenylpropanoic acid and an excess of benzyl alcohol.

-

Add a suitable solvent such as toluene and a catalytic amount of concentrated sulfuric acid.

-

Assemble a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of Benzyl 3-phenylpropanoate.

Determination of Melting Point (for solid derivatives or impurities)

Objective: To determine the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

Determination of Solubility

Objective: To determine the solubility of Benzyl 3-phenylpropanoate in various solvents.

Materials:

-

Benzyl 3-phenylpropanoate

-

Test tubes

-

A selection of solvents (e.g., water, ethanol, methanol, diethyl ether, acetone, toluene, hexane)

Procedure:

-

Add a small, measured amount of Benzyl 3-phenylpropanoate to a test tube.

-

Add a small volume of the solvent to be tested.

-

Agitate the mixture and observe if the solute dissolves completely.

-

If it dissolves, continue adding the solute until saturation is reached to determine the approximate solubility.

-

If it does not dissolve, the compound is considered insoluble in that solvent under the tested conditions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of Benzyl 3-phenylpropanoate. However, studies on related compounds can provide some insights into its potential biological relevance.

-

Metabolism of Benzyl Esters: The metabolism of benzyl esters, such as benzyl acetate (B1210297), is known to involve rapid hydrolysis to benzyl alcohol and the corresponding carboxylic acid.[8][9] Benzyl alcohol is then further metabolized. It is plausible that Benzyl 3-phenylpropanoate follows a similar metabolic pathway in vivo.

-

Antimicrobial and Antifungal Activity: Some benzyl derivatives have shown antibacterial and antifungal properties.[10][11] For instance, certain benzyl bromides exhibit activity against Gram-positive bacteria and fungi.[10][11] While this does not directly implicate Benzyl 3-phenylpropanoate, it suggests that the benzyl moiety can be a pharmacophore for antimicrobial activity.

-

Cytotoxicity: Studies on benzaldehydes and benzyl alcohols have shown varying levels of cytotoxicity against different cancer cell lines.[12] The cytotoxic potential of Benzyl 3-phenylpropanoate has not been explicitly reported and would require experimental investigation.

Signaling Pathways: No specific signaling pathways involving Benzyl 3-phenylpropanoate have been identified in the reviewed literature. Research in this area is needed to elucidate any potential interactions with cellular signaling cascades.

Safety Information

Detailed safety information for Benzyl 3-phenylpropanoate is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses) should be worn. For specific handling and disposal procedures, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has summarized the key physical and chemical properties of Benzyl 3-phenylpropanoate based on available data. While fundamental characteristics have been outlined, there are clear gaps in the experimental data, particularly concerning its melting point and specific biological activities. The provided experimental protocols offer a foundation for further investigation into this compound. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough evaluation of its biological effects, and an exploration of its potential applications in medicinal chemistry and other scientific disciplines.

References

- 1. Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzenepropanoic acid, phenylmethyl ester (CAS 22767-96-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Plant Compound: Benzyl 3-phenylpropanoate | C16H16O2) [pherobase.com]

- 5. researchgate.net [researchgate.net]

- 6. benzyl 3-phenylpropanoate | 22767-96-0 [chemicalbook.com]

- 7. scent.vn [scent.vn]

- 8. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. publications.iarc.who.int [publications.iarc.who.int]

- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Structure and Conformation of Benzyl 3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of benzyl (B1604629) 3-phenylpropanoate. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental and computational protocols necessary to study this molecule and similar chemical entities.

Molecular Identity and Physicochemical Properties

Benzyl 3-phenylpropanoate, also known as benzyl hydrocinnamate, is an ester with the molecular formula C₁₆H₁₆O₂.[1][2] Its fundamental properties are summarized in the table below, providing a critical baseline for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | benzyl 3-phenylpropanoate | [1] |

| CAS Number | 22767-96-0 | [2] |

| Molecular Formula | C₁₆H₁₆O₂ | [1][2] |

| Molecular Weight | 240.30 g/mol | [1] |

| Boiling Point | 351.7 °C at 760 mmHg | [2][3] |

| Density | 1.095 g/cm³ | [2][3] |

| Refractive Index | 1.563 | [2][3] |

Molecular Structure and Conformation

The molecular structure of benzyl 3-phenylpropanoate comprises a benzyl group ester-linked to a 3-phenylpropanoic acid moiety. This structure inherently possesses significant conformational flexibility due to the presence of several rotatable single bonds. The key dihedral angles that dictate the overall conformation are:

-

Torsion around the C-O ester bond: Influences the orientation of the benzyl group relative to the carbonyl plane.

-

Torsion in the ethyl chain: Determines the spatial relationship between the two phenyl rings.

-

Torsion of the phenyl rings: Rotation of the phenyl groups around their respective bonds to the rest of the molecule.

The interplay of these rotations, governed by steric hindrance and electronic effects, results in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Experimental Protocols for Structural and Conformational Analysis

A multi-faceted approach combining synthesis, single-crystal X-ray diffraction, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for a thorough understanding of the molecular structure and conformation of benzyl 3-phenylpropanoate.

A common method for the synthesis of benzyl 3-phenylpropanoate is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol, or the reaction of a 3-phenylpropanoic acid salt with a benzyl halide. A general protocol for the latter is provided below.

Protocol: Synthesis via Williamson Ether Synthesis-like Reaction

-

Reactant Preparation: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 equivalent) in a suitable solvent such as anhydrous acetone (B3395972) or DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution and stir the suspension at room temperature for 30 minutes to form the carboxylate salt.

-

Benzyl Halide Addition: Add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure benzyl 3-phenylpropanoate.[4]

Single-crystal X-ray diffraction provides the most definitive determination of the solid-state molecular structure and conformation.

Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of purified benzyl 3-phenylpropanoate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane). Filter the solution into a clean vial, cover loosely, and allow the solvent to evaporate slowly in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility and promoting crystallization.

-

-

Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

While X-ray crystallography reveals the solid-state conformation, NMR spectroscopy is a powerful tool for studying the conformational dynamics in solution. Two-dimensional NMR techniques like NOESY and ROESY are particularly informative.

Protocol: NOESY/ROESY for Conformational Analysis

-

Sample Preparation: Prepare a solution of benzyl 3-phenylpropanoate in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5-0.7 mL). The sample should be free of paramagnetic impurities.

-

¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to assign the chemical shifts of all protons.

-

NOESY/ROESY Experiment:

-

Experiment Selection: For a molecule of this size (MW ≈ 240 g/mol ), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is generally suitable. For molecules in the intermediate molecular weight range where the NOE may be close to zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is preferred as the ROE is always positive.

-

Parameter Optimization: The key parameter is the mixing time. For small molecules, a longer mixing time (e.g., 500-1000 ms) is typically required for the NOE to build up. A series of experiments with varying mixing times can be performed to observe the build-up of cross-peaks.

-

-

Data Analysis:

-

Process the 2D spectrum to obtain a plot of ¹H chemical shifts against each other.

-

Identify cross-peaks between protons that are close in space (typically < 5 Å). The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.

-

By analyzing the pattern of NOE/ROE cross-peaks, through-space proximities can be established, providing constraints for building a model of the predominant solution-state conformation.

-

Computational Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface and identifying stable conformers.

Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Generate an initial 3D structure of benzyl 3-phenylpropanoate.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles.

-

Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its energy using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). A continuum solvation model (e.g., PCM) can be included to simulate the solvent environment.

-

Frequency Calculation: For the optimized low-energy structures, perform frequency calculations to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis of Results: The relative energies of the stable conformers indicate their populations at a given temperature. The geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers provide a detailed picture of the preferred molecular shapes.

By integrating these experimental and computational approaches, a comprehensive understanding of the molecular structure and conformational preferences of benzyl 3-phenylpropanoate can be achieved, providing a solid foundation for its application in research and development.

References

Technical Guide: Predicted Spectroscopic Data for Benzyl 3-phenylpropanoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl (B1604629) 3-phenylpropanoate (C₁₆H₁₆O₂).[1][2][3] The presented data, including ¹H NMR, ¹³C NMR, and mass fragmentation patterns, are computationally derived based on established principles of spectroscopic analysis. This guide serves as a reference for the identification and characterization of Benzyl 3-phenylpropanoate in research and development settings.

Introduction

Benzyl 3-phenylpropanoate is an ester with the molecular formula C₁₆H₁₆O₂ and a molecular weight of approximately 240.30 g/mol .[1][2] Accurate spectroscopic data is fundamental for the verification of molecular structure and purity, which is a critical step in chemical synthesis, drug discovery, and materials science. This whitepaper outlines the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data to aid in the structural elucidation of this compound.

Chemical Structure:

Structure of Benzyl 3-phenylpropanoate

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Benzyl 3-phenylpropanoate. The predictions are based on established chemical shift values and fragmentation mechanisms.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the two phenyl rings and the aliphatic chain connecting them. The protons of the two phenyl groups are expected to appear in the aromatic region, while the three methylene (B1212753) groups will appear in the aliphatic region.[4][5][6]

Table 1: Predicted ¹H NMR Data for Benzyl 3-phenylpropanoate

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~ 7.35 | Multiplet | 5H | - | C₆H₅ -CH₂-O- |

| H-b | ~ 7.25 | Multiplet | 5H | - | C₆H₅ -CH₂-CH₂- |

| H-c | ~ 5.10 | Singlet | 2H | - | -O-CH₂ -Ph |

| H-d | ~ 2.95 | Triplet | 2H | ~ 7-8 | Ph-CH₂ -CH₂- |

| H-e | ~ 2.65 | Triplet | 2H | ~ 7-8 | -CH₂-CH₂ -C=O |

Rationale:

-

Aromatic Protons (H-a, H-b): The ten protons on the two benzene (B151609) rings are expected to resonate in the typical aromatic region of 7.2-7.4 ppm.[4] Due to similar electronic environments, these may appear as a complex multiplet.

-

Benzylic Protons (H-c): The methylene protons adjacent to the ester oxygen and a phenyl group are deshielded and expected to appear as a singlet around 5.10 ppm.

-

Aliphatic Protons (H-d, H-e): The two methylene groups of the propanoate chain form an ethyl-like system. The protons at H-d, adjacent to the phenyl group, are predicted around 2.95 ppm, while the H-e protons, adjacent to the carbonyl group, are slightly more shielded and predicted around 2.65 ppm. Both are expected to appear as triplets due to coupling with each other.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show signals for all 16 carbon atoms, though some aromatic carbons may overlap.

Table 2: Predicted ¹³C NMR Data for Benzyl 3-phenylpropanoate

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~ 173 | C =O |

| C-2 | ~ 141 | Ar C (ipso, propanoate) |

| C-3 | ~ 136 | Ar C (ipso, benzyl) |

| C-4 | ~ 128.5 | Ar C -H |

| C-5 | ~ 128.3 | Ar C -H |

| C-6 | ~ 126 | Ar C -H |

| C-7 | ~ 66 | -O-C H₂-Ph |

| C-8 | ~ 36 | -C H₂-C=O |

| C-9 | ~ 31 | Ph-C H₂- |

Rationale:

-

Carbonyl Carbon (C-1): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 170-185 ppm range.[7]

-

Aromatic Carbons (C-2 to C-6): The carbons of the two phenyl rings will appear in the 125-150 ppm region.[7] The ipso carbons (C-2, C-3), attached to the rest of the molecule, will have distinct shifts from the protonated aromatic carbons.

-

Benzylic and Aliphatic Carbons (C-7 to C-9): The benzylic carbon attached to the oxygen (C-7) is deshielded and predicted to be around 66 ppm.[7] The two aliphatic carbons of the propanoate chain (C-8, C-9) are expected in the 30-40 ppm range.[8]

Predicted Mass Spectrometry (EI)

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and several characteristic fragment ions. The molecular formula C₁₆H₁₆O₂ gives a nominal molecular weight of 240 u.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of Benzyl 3-phenylpropanoate

| m/z | Predicted Relative Abundance | Ion Assignment | Fragmentation Pathway |

| 240 | Low | [C₁₆H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | Moderate | [C₉H₉O]⁺ | Loss of benzyl radical (•CH₂C₆H₅) |

| 91 | High (Base Peak) | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion |

Rationale:

-

Molecular Ion (m/z 240): The molecular ion peak is expected but may be of low intensity due to the facile fragmentation of the ester.

-

Acylium Ion (m/z 133): Cleavage of the benzyl C-O bond would result in the loss of a benzyl radical and the formation of a stable 3-phenylpropanoyl cation.

-

Tropylium Ion (m/z 91): The most prominent peak (base peak) in the mass spectra of compounds containing a benzyl unit is often the tropylium ion at m/z 91.[9][10][11][12][13] This highly stable aromatic cation is formed by the rearrangement of the initial benzyl cation ([C₆H₅CH₂]⁺).[9][10][11]

Prediction Methodology

The predicted data herein were generated using a combination of computational tools and established spectroscopic principles.

-

NMR Prediction: Chemical shifts for ¹H and ¹³C NMR were estimated based on additive models of substituent effects and comparison with spectral data for analogous structures such as benzyl alcohol, 3-phenyl-1-propanol, and other esters.[14][15][16] Standard chemical shift tables were used as a primary reference.[17][18][19][20]

-

Mass Spectrometry Prediction: Fragmentation patterns were predicted based on the known principles of mass spectrometry for esters.[21] Key fragmentation pathways, including alpha-cleavage and the formation of resonance-stabilized carbocations like the tropylium ion, were considered to predict the major peaks in the EI spectrum.[12][22]

Visualization of Predicted MS Fragmentation

The logical workflow for the primary fragmentation pathways in electron ionization mass spectrometry is visualized below.

Caption: Predicted major fragmentation pathways for Benzyl 3-phenylpropanoate in EI-MS.

References

- 1. Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benzyl 3-phenylpropanoate | 22767-96-0 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. Tropylium_ion [chemeurope.com]

- 10. google.com [google.com]

- 11. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemconnections.org [chemconnections.org]

- 13. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 14. hil8_sln.html [ursula.chem.yale.edu]

- 15. benchchem.com [benchchem.com]

- 16. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 19. web.pdx.edu [web.pdx.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide on the Solubility Profile of Benzyl 3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Benzyl (B1604629) 3-phenylpropanoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, predicted solubility based on physicochemical properties, and detailed experimental protocols for determining precise solubility.

Introduction to Benzyl 3-phenylpropanoate

Benzyl 3-phenylpropanoate (C₁₆H₁₆O₂) is an ester with the following structure:

-

Molecular Formula: C₁₆H₁₆O₂

-

Molecular Weight: 240.30 g/mol [1]

-

Appearance: Expected to be a liquid or a low-melting solid.

-

Key Structural Features: A benzyl group, an ester linkage, and a phenylpropanoate moiety.

The presence of two phenyl rings and a relatively long hydrocarbon chain suggests that the molecule is largely nonpolar. The ester group provides a site for polar interactions, but its influence is likely outweighed by the hydrophobic character of the rest of the molecule.

Solubility Profile

Precise quantitative solubility data for Benzyl 3-phenylpropanoate is not extensively documented. However, based on the principle of "like dissolves like" and data for structurally similar esters, a qualitative solubility profile can be inferred. Esters are generally soluble in a wide range of organic solvents and are typically insoluble in water.[2][3]

Table 1: Qualitative and Predicted Solubility of Benzyl 3-phenylpropanoate in Common Laboratory Solvents at Ambient Temperature (20-25°C)

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane (B92381) | Soluble | The nonpolar hydrocarbon nature of hexane readily solvates the nonpolar phenyl and alkyl portions of the ester. |

| Toluene (B28343) | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl rings of the solute. | |

| Diethyl Ether | Soluble | As a relatively nonpolar solvent with some polar character, diethyl ether is a good solvent for many esters. | |

| Polar Aprotic Solvents | Acetone (B3395972) | Soluble | The ketone group in acetone can interact with the ester group, and the overall polarity is suitable for dissolving the molecule. |

| Ethyl Acetate (B1210297) | Soluble | The ester functional group in ethyl acetate is compatible with the solute, and its moderate polarity can accommodate the entire molecule. | |

| Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. | |

| Tetrahydrofuran (THF) | Soluble | The ether linkage and cyclic structure of THF make it a good solvent for many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of organic molecules. | |

| Acetonitrile (B52724) | Soluble | While polar, acetonitrile can often dissolve larger organic molecules, though solubility might be less than in other organic solvents. | |

| Polar Protic Solvents | Methanol (B129727) | Sparingly Soluble to Soluble | The hydroxyl group of methanol can hydrogen bond with the ester's oxygen atoms, but the large nonpolar part of the solute may limit high solubility. |

| Ethanol | Sparingly Soluble to Soluble | Similar to methanol, the solubility is a balance between the polar and nonpolar interactions. | |

| Water | Insoluble | The large hydrophobic structure of Benzyl 3-phenylpropanoate prevents it from dissolving in the highly polar, hydrogen-bonding network of water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and reliable technique.

3.1. Materials

-

Benzyl 3-phenylpropanoate

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer).

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Benzyl 3-phenylpropanoate to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solvent should be constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of Benzyl 3-phenylpropanoate of known concentrations in the respective solvent.

-

Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method (e.g., HPLC, GC).

-

Construct a calibration curve from the standard solutions and determine the concentration of Benzyl 3-phenylpropanoate in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Synthesis and Purification Workflow

Understanding the solubility of Benzyl 3-phenylpropanoate is also crucial for its synthesis and purification. A common method for its synthesis is the Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol, often in the presence of an acid catalyst.

Table 2: Role of Solvents in Synthesis and Purification

| Step | Solvent/Reagent | Purpose |

| Synthesis | Toluene or Hexane | Often used as the reaction solvent to azeotropically remove water and drive the esterification to completion. |

| Work-up | Diethyl Ether or Ethyl Acetate | Used to extract the ester from the reaction mixture. |

| 5% Sodium Bicarbonate Solution | Washes the organic layer to remove unreacted carboxylic acid. | |

| Brine | Washes the organic layer to remove residual water and salts. | |

| Anhydrous Sodium Sulfate | Drying agent to remove traces of water from the organic layer. | |

| Purification | Hexane/Ethyl Acetate Mixture | A common eluent system for column chromatography to purify the crude product. |

The following diagram illustrates a typical workflow for the synthesis and purification of Benzyl 3-phenylpropanoate.

Conclusion

References

A Guide to Historical Synthesis Methods of Phenylpropanoate Esters for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing phenylpropanoate esters, a class of compounds with applications in pharmaceuticals, flavorings, and fragrances. Phenylpropanoate esters are found in various natural products and serve as important intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the historical context and the practical details of their synthesis is crucial for modern process development and optimization.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a fundamental and widely used method for the synthesis of esters.[1] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is commonly accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][3]

The reaction is particularly cost-effective, especially when the alcohol can be used as the solvent.[4] While most carboxylic acids are suitable, the alcohol is generally limited to primary and secondary alcohols, as tertiary alcohols are prone to elimination reactions under the acidic and heated conditions.[1][5]

Reaction Scheme:

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl 3-phenylpropanoate from 3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of benzyl (B1604629) 3-phenylpropanoate, an ester with applications in fragrance, flavor, and as a potential building block in pharmaceutical synthesis. The primary method detailed is the Fischer-Speier esterification, a direct acid-catalyzed reaction between 3-phenylpropanoic acid and benzyl alcohol. This method is widely applicable due to its use of readily available starting materials and straightforward procedure. This application note includes a comprehensive experimental protocol, quantitative data, and visualizations to guide researchers in the successful synthesis and purification of the target compound.

Introduction

Benzyl 3-phenylpropanoate is a valuable organic compound characterized by its balsamic and sweet floral fragrance. Beyond its use in the fragrance industry, its structural motif is of interest in medicinal chemistry and drug development. The synthesis of this ester is most commonly achieved through Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards the product.[2][3] This is typically achieved by using an excess of one of the reactants or by removing water as it is formed.[2][3]

Reaction Scheme

The synthesis of benzyl 3-phenylpropanoate from 3-phenylpropanoic acid and benzyl alcohol proceeds via an acid-catalyzed esterification reaction, as depicted in the following scheme:

Caption: Fischer esterification of 3-phenylpropanoic acid with benzyl alcohol.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product in the synthesis of benzyl 3-phenylpropanoate.